1H-Pyrazole, 3-(2-furanyl)-1-phenyl-5-(trifluoromethyl)-

Description

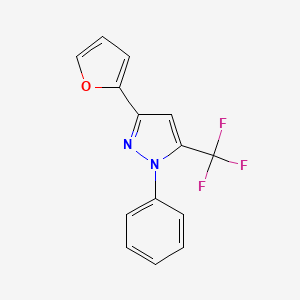

1H-Pyrazole, 3-(2-furanyl)-1-phenyl-5-(trifluoromethyl)- is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group at position 1, a 2-furanyl group at position 3, and a trifluoromethyl (-CF₃) group at position 3. The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound relevant in medicinal chemistry and agrochemical research . The 2-furanyl substituent introduces a heteroaromatic system, which may influence π-π stacking interactions and binding affinity in biological targets .

Properties

CAS No. |

193816-18-1 |

|---|---|

Molecular Formula |

C14H9F3N2O |

Molecular Weight |

278.23 g/mol |

IUPAC Name |

3-(furan-2-yl)-1-phenyl-5-(trifluoromethyl)pyrazole |

InChI |

InChI=1S/C14H9F3N2O/c15-14(16,17)13-9-11(12-7-4-8-20-12)18-19(13)10-5-2-1-3-6-10/h1-9H |

InChI Key |

SATFCBFOGKJSDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CO3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme and Mechanism

This method involves:

- Reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones (trifluoromethylated enones) with hydrazones derived from phenylhydrazine and 2-furanyl aldehyde.

- The hydrazone adds to the enone via Michael addition-elimination.

- Acidic hydrolysis of the hydrazone azomethine linkage.

- Intramolecular nucleophilic heterocyclization to form the pyrazole ring.

This approach yields the 1-phenyl-3-trifluoromethyl-1H-pyrazole regioisomer selectively, avoiding the formation of 1,5-isomers common in classical cyclocondensation methods.

Experimental Conditions

- Solvent: Acetonitrile or chloroform.

- Temperature: Reflux for 24 hours.

- Acidic deprotection: Typically performed under mild acidic conditions to hydrolyze the hydrazone linkage.

- Purification: Column chromatography or crystallization.

Yields and Selectivity

- Yields range from 78% to 95% for various substituted pyrazoles.

- The regioselectivity favors the 1,3-isomer (1-phenyl-3-trifluoromethyl substitution) exclusively or predominantly.

- The method allows for the synthesis of pyrazoles with 2-furanyl substituents at the 3-position with high regioselectivity.

Representative Data Table

| Entry | Enone Substituent | Hydrazone Aldehyde | Product Isomer (1,3 : 1,5) | Yield (%) |

|---|---|---|---|---|

| 1 | Me | 2-Furanyl | 100:0 | 78 |

| 2 | Me | 4-Methoxyphenyl | 0:100 (1,5-isomer) | 94 |

| 3 | Me | Phenyl | 1:99 | 95 |

Note: The 2-furanyl substituent leads to exclusive formation of the 1,3-isomer, which is the target compound.

One-Pot Synthesis Using Nitrile Imines and Mercaptoacetaldehyde

Reaction Overview

- Nitrile imines are generated in situ from hydrazonoyl halides.

- Mercaptoacetaldehyde acts as a surrogate for acetylene in a (3+3)-annulation reaction.

- The intermediate 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazine undergoes cascade dehydration and ring contraction with p-toluenesulfonyl chloride to yield 1-aryl-3-trifluoromethylpyrazoles.

Advantages

- One-pot procedure reduces reaction steps and purification.

- Avoids harsh conditions and special equipment required by other trifluoromethylation methods.

- Applicable to a variety of aryl substituents, including phenyl and furanyl groups.

Limitations

- The method is more general for 1-aryl-3-trifluoromethylpyrazoles but may require optimization for specific furanyl derivatives.

- The reaction mechanism involves complex intermediates requiring careful control of reaction conditions.

Summary Table of Reaction Conditions

| Parameter | Details |

|---|---|

| Starting materials | Hydrazonoyl halides, mercaptoacetaldehyde |

| Solvent | Typically polar aprotic solvents |

| Temperature | Reflux or controlled heating |

| Catalyst/Additives | p-Toluenesulfonyl chloride for ring contraction |

| Reaction time | Several hours |

| Yield | Good to excellent (varies by substrate) |

This method provides a modern alternative to classical cyclocondensation, especially for trifluoromethylated pyrazoles.

Summary of Key Research Findings

| Method | Regioselectivity | Yield Range (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Two-step enone + hydrazone | High (1,3-isomer) | 78–95 | Regioselective, good yields | Requires two steps, acidic deprotection |

| One-pot nitrile imine + mercaptoacetaldehyde | Moderate to high | Good to excellent | One-pot, mild conditions | Complex intermediates, optimization needed |

| Classical cyclocondensation | Low | Variable | Simple starting materials | Poor regioselectivity, isomer mixtures |

Chemical Reactions Analysis

1H-Pyrazole, 3-(2-furanyl)-1-phenyl-5-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding hydropyrazoles.

Substitution: The trifluoromethyl group can be substituted under specific conditions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts.

Scientific Research Applications

Biological Activities

1H-Pyrazole derivatives have been extensively studied for their biological activities, including antimicrobial, antioxidant, and anticancer properties. The trifluoromethyl group enhances the pharmacological profile of these compounds.

Antimicrobial Activity

Research has shown that compounds containing the pyrazole ring exhibit potent antimicrobial effects. For instance, a study on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives demonstrated significant growth inhibition against drug-resistant bacteria such as Staphylococcus aureus with minimum biofilm eradication concentrations as low as 1 µg/mL . This highlights the potential of pyrazole derivatives in combating antibiotic resistance.

Antioxidant Activity

The antioxidant properties of pyrazole compounds have been evaluated using various assays. A study reported that certain derivatives showed promising inhibition percentages against DPPH (1,1-diphenyl-2-picrylhydrazyl), indicating their ability to scavenge free radicals effectively . This suggests potential applications in health supplements or pharmaceuticals aimed at oxidative stress-related conditions.

Case Study 1: Antimicrobial Efficacy

A series of pyrazole derivatives were synthesized and screened for their antimicrobial activity against various pathogens. The results indicated that compounds with the trifluoromethyl group exhibited enhanced efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly influenced biological activity .

Case Study 2: Antioxidant Properties

In another study, a set of pyrazole derivatives was evaluated for their antioxidant capabilities using different in vitro assays. The findings suggested that specific substitutions on the pyrazole ring improved radical scavenging activity, making them suitable candidates for further development as antioxidant agents in food or pharmaceutical applications .

Potential Applications

The unique properties of 1H-Pyrazole, 3-(2-furanyl)-1-phenyl-5-(trifluoromethyl) open avenues for various applications:

- Pharmaceutical Development : Given its antimicrobial and antioxidant properties, this compound can be explored as a lead compound for new antibiotics or supplements targeting oxidative stress.

- Material Science : The incorporation of trifluoromethyl groups can enhance the thermal stability and chemical resistance of materials, making them suitable for advanced coatings or polymers.

Mechanism of Action

The mechanism by which 1H-Pyrazole, 3-(2-furanyl)-1-phenyl-5-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares 1H-Pyrazole, 3-(2-furanyl)-1-phenyl-5-(trifluoromethyl)- with structurally related pyrazole derivatives:

Physicochemical and Spectroscopic Properties

- Melting Points : The naphthyl-substituted analog (71–71°C) has a lower melting point than the brominated derivative (98–100°C) , likely due to reduced symmetry and weaker crystal packing.

- NMR Data : The trifluoromethyl group resonates at δ ≈ 119.5 ppm (¹³C NMR, q, $^1J_{C-F}$ = 271 Hz) across analogs . Aromatic protons in the 2-furanyl group (target compound) would exhibit distinct splitting compared to phenyl or naphthyl substituents.

Biological Activity

1H-Pyrazole derivatives, including 1H-Pyrazole, 3-(2-furanyl)-1-phenyl-5-(trifluoromethyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The unique structural features of this compound contribute to its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

Synthesis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with various carbonyl compounds. For instance, the compound can be synthesized through a condensation reaction involving 2-acetylfuran and a suitable hydrazine derivative under specific conditions that favor the formation of the desired pyrazole ring structure .

Pharmacological Properties

1H-Pyrazole derivatives exhibit a wide range of biological activities:

- Anti-inflammatory Activity : Compounds within this class have been shown to inhibit pro-inflammatory mediators and exhibit effects comparable to established anti-inflammatory drugs like indomethacin. For example, certain derivatives demonstrated significant inhibition of carrageenan-induced edema in animal models .

- Antimicrobial Activity : Research indicates that pyrazole derivatives possess notable antibacterial and antifungal properties. In vitro studies have shown efficacy against various bacterial strains such as E. coli and Staphylococcus aureus. The compound has been tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .

- Anticancer Activity : Some pyrazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines. They exhibit mechanisms such as apoptosis induction and cell cycle arrest, making them potential candidates for cancer therapy .

The biological activity of pyrazole derivatives is often attributed to their ability to interact with various molecular targets, including enzymes involved in inflammatory pathways and cellular signaling processes. For instance, some compounds have been identified as inhibitors of monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism and is implicated in neurodegenerative diseases .

Case Study 1: Anti-inflammatory Effects

A study evaluated a series of pyrazole derivatives for their anti-inflammatory activity using a carrageenan-induced paw edema model. Among the tested compounds, several exhibited significant reductions in paw swelling comparable to indomethacin at equivalent doses. The most active compound was identified as having an IC50 value similar to that of standard anti-inflammatory agents .

Case Study 2: Antimicrobial Evaluation

In another investigation, a novel series of pyrazole derivatives were screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds were assessed using the broth microdilution method, revealing that some derivatives had minimum inhibitory concentrations (MICs) below those of standard antibiotics like ampicillin and norfloxacin. Notably, one compound showed over 98% inhibition against Mycobacterium tuberculosis at a concentration of 6.25 µg/mL .

Data Summary

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for preparing 3-(2-furanyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole, and how can intermediates be characterized?

- Methodological Answer : A multi-step synthesis is typically employed, starting with condensation reactions of substituted hydrazines with β-keto esters or trifluoromethyl ketones. For example, diazonium salt intermediates can be generated using boron trifluoride etherate and alkyl nitrites under anhydrous conditions (e.g., THF at -20°C) . Key intermediates should be characterized via H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) to confirm regioselectivity and purity .

Q. What spectroscopic techniques are most effective for confirming the structure of this pyrazole derivative?

- Methodological Answer :

- NMR : F NMR is critical for confirming the presence and position of the trifluoromethyl group. H NMR can resolve furanyl and phenyl proton environments.

- Mass Spectrometry : HRMS or ESI-MS validates molecular weight and fragmentation patterns.

- X-ray Diffraction : Single-crystal X-ray analysis provides unambiguous structural confirmation, as demonstrated for structurally related pyrazoles in crystallographic studies .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature, humidity)?

- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Trifluoromethyl groups generally enhance thermal stability, but the furanyl moiety may introduce sensitivity to UV light, necessitating amber glass storage .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data (e.g., unexpected H NMR splitting) in analogs of this compound?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational isomerism) or impurities. Strategies include:

- Variable Temperature (VT) NMR to identify conformational changes.

- 2D NMR (COSY, NOESY) to assign coupling interactions.

- Chromatographic purification (e.g., preparative HPLC) to isolate stereoisomers or byproducts, as seen in multi-step pyrazole syntheses .

Q. What strategies optimize the synthesis of this compound for scalability while minimizing byproducts?

- Methodological Answer :

- Solvent Optimization : Replace THF with MeCN or DMF for higher boiling points and improved solubility at scale.

- Catalysis : Use transition-metal catalysts (e.g., Pd/Cu) for regioselective cyclization, as reported for trifluoromethyl-substituted pyrazoles .

- Flow Chemistry : Continuous flow systems reduce exothermic risks in diazonium salt formation .

Q. How do substituent modifications (e.g., replacing phenyl with heteroaryl groups) impact biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents:

- Synthetic Design : Replace phenyl with thiophene or pyridine via Suzuki-Miyaura coupling .

- Bioassays : Test antifungal/antibacterial activity using microdilution assays (MIC values) against Candida albicans or Staphylococcus aureus, referencing precedents for trifluoromethyl-pyrazole antifungals .

- Computational Modeling : DFT calculations or molecular docking (e.g., with CYP450 enzymes) predict binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.